9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic molecule featuring a fused pyrazolo-oxazine core. Its structure includes a chlorine atom at position 9, a thiophen-3-yl substituent at position 5, and a para-tolyl (p-tolyl) group at position 2. The compound’s synthesis typically involves multi-step reactions, such as condensation of substituted chalcones with hydrazines, followed by cyclization with aldehydes, as outlined in related methodologies .
Crystallographic tools like SHELX and Mercury CSD have been instrumental in resolving its three-dimensional structure and analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for understanding its stability and reactivity .
Properties
IUPAC Name |
9-chloro-2-(4-methylphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS/c1-13-2-4-14(5-3-13)18-11-19-17-10-16(22)6-7-20(17)25-21(24(19)23-18)15-8-9-26-12-15/h2-10,12,19,21H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKPTVUDKLXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.86 g/mol. The compound features a complex structure that includes a pyrazole ring fused with a benzo and oxazine moiety, along with thiophene and p-tolyl substituents.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds indicated that modifications in the pyrazole structure can enhance activity against various bacterial strains. For instance, derivatives similar to our compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 32-64 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A case study revealed that compounds with structural similarities to this compound exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Specifically, some derivatives showed an IC50 value of 54.65 μg/mL for COX-2 inhibition, indicating promising anti-inflammatory properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. In vitro studies demonstrated that certain modifications in the pyrazole ring could lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The biological activities of pyrazole derivatives are often influenced by their structural features. The presence of chlorine at specific positions has been correlated with increased lipophilicity and receptor binding affinity. For instance, in related studies, chlorinated pyrazoles showed improved interactions with target proteins involved in inflammation and cancer progression .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings:
Electronic Effects: The thiophen-3-yl group in the target compound provides electron-rich aromaticity, favoring interactions with biological targets or catalytic surfaces. In contrast, pyridin-4-yl (as in ) introduces a basic nitrogen, enhancing solubility in polar solvents but reducing membrane permeability.
The target compound (MW 388.88) and its pyridine analogue (MW 402.86) adhere better to bioavailability criteria, as demonstrated in studies applying Lipinski and Veber rules .
Crystallographic Behavior :
- Compounds with p-tolyl groups exhibit predictable packing patterns due to methyl-group symmetry, whereas naphthalen-2-yl derivatives show complex crystal structures with voids, as analyzed via Mercury CSD .
- Hydrogen-bonding motifs in thiophene-containing analogues differ from those with pyridine, influencing solubility and stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what reagents/conditions are critical for optimizing yield?
- Methodology : A typical approach involves cyclocondensation of precursors under reflux in ethanol or DMF with catalytic acid/base. For example, reacting a substituted pyrazole with a chloro-oxazine precursor in ethanol for 2–4 hours, followed by recrystallization (DMF/EtOH mixtures are effective for purification) . Key parameters include stoichiometric control of arylhydrazine derivatives and temperature modulation to avoid side reactions (e.g., over-oxidation of the thiophene moiety) .
Q. How is the compound’s structure validated post-synthesis?
- Methodology : Use a combination of:
- Spectroscopy : IR for functional groups (e.g., C=O at ~1700 cm⁻¹, thiophene C-S at ~690 cm⁻¹) and ¹H/¹³C NMR for regiochemistry (e.g., diastereotopic protons in the oxazine ring at δ 4.5–5.5 ppm) .
- X-ray crystallography : Refinement via SHELXL (SHELX suite) to resolve absolute configuration and confirm stereochemistry . Mercury CSD can visualize intermolecular interactions (e.g., hydrogen bonding between Cl and NH groups) .
Q. What pharmacological activities are associated with its structural analogs?
- Methodology : Screen for bioactivity using assays targeting:
- Anticancer potential : Pyrazolo-benzooxazine derivatives inhibit kinase pathways (e.g., EGFR) via competitive binding to ATP pockets. Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) to evaluate MIC values .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Methodology :
- Disordered moieties : Apply SHELXL’s PART and SIMU instructions to model split positions, with restraints on bond lengths/angles .
- Twinned data : Use the TWIN/BASF commands in SHELXL for matrix refinement. Validate via Mercury’s packing similarity tool to compare with untwinned analogs .
- High-resolution data : For weak reflections, employ SHELXD for phase extension and SHELXE for density modification .
Q. How are contradictions in spectroscopic data resolved (e.g., unexpected shifts in NMR)?
- Methodology :
- Dynamic effects : Investigate tautomerism (e.g., thione-thiol equilibria) via variable-temperature NMR. For example, thiophene-linked protons may show splitting at low temperatures due to restricted rotation .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO can deshield aromatic protons by 0.2–0.5 ppm .
- Computational validation : Optimize geometry using DFT (e.g., Gaussian09) and simulate NMR shifts with GIAO approximation to cross-validate experimental data .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., functionalizing the thiophene vs. oxazine ring)?
- Methodology :
- Directing groups : Introduce electron-withdrawing substituents (e.g., NO₂) at the thiophene 3-position to enhance electrophilic substitution at the 5-position .
- Metal catalysis : Use Pd(OAc)₂ with SPhos ligand for Suzuki couplings on the oxazine ring, leveraging steric hindrance from the p-tolyl group to favor C-2 functionalization .
- Controlled conditions : Low-temperature lithiation (e.g., LDA at −78°C) selectively deprotonates the oxazine NH over thiophene .
Q. How can tautomeric equilibria (e.g., oxazine ring puckering) impact pharmacological activity?
- Methodology :
- Crystallographic snapshots : Compare X-ray structures of analogs with/without bulky substituents to assess ring conformation stability .
- MD simulations : Run 100-ns trajectories (AMBER force field) to calculate energy barriers for ring inversion and correlate with IC₅₀ values .
- SAR studies : Modify substituents (e.g., Cl vs. CF₃ at C-9) to lock the oxazine in bioactive conformations and test activity shifts .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
